molecular formula C15H15N3O4 B2603534 2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 1214807-10-9

2-(2-(2-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2603534
CAS No.: 1214807-10-9
M. Wt: 301.302
InChI Key: GJHNEZRBKUVOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been the focus of many publications dealing with their synthetic analogous and the synthesis of their heteroannelated derivatives .


Synthesis Analysis

The synthetic methodology of quinolin-2,4-dione derivatives has been a focus in recent research . These compounds play a significant role in the synthesis of related four-membered to seven-membered heterocycles .


Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

4-Hydroxy-2(1H)-quinolones play an important role in organic chemistry, with diverse biological and pharmaceutical activities . They have been found in various naturally occurring compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-2-quinolones are not explicitly mentioned in the available literature .

Mechanism of Action

The mechanism of action of 4-hydroxy-2-quinolones is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with 4-hydroxy-2-quinolones are not explicitly mentioned in the available literature .

Future Directions

The future directions of research on 4-hydroxy-2-quinolones are not explicitly mentioned in the available literature .

Properties

IUPAC Name

2-[2-(2-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-9-13(20)16-6-7-17(9)12(19)8-18-14(21)10-4-2-3-5-11(10)15(18)22/h2-5,9H,6-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHNEZRBKUVOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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